[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
CAS No.: 81786-33-6
Cat. No.: VC17134198
Molecular Formula: C11H19ClN2O5
Molecular Weight: 294.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81786-33-6 |
|---|---|
| Molecular Formula | C11H19ClN2O5 |
| Molecular Weight | 294.73 g/mol |
| IUPAC Name | [(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2O5.ClH/c14-13(15)18-9-7-17-10-8(6-16-11(9)10)12-4-2-1-3-5-12;/h8-11H,1-7H2;1H/t8-,9-,10+,11+;/m0./s1 |
| Standard InChI Key | IUZAWYVGUAUKAY-PPEDPUOKSA-N |
| Isomeric SMILES | C1CCN(CC1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl |
| Canonical SMILES | C1CCN(CC1)C2COC3C2OCC3O[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Stereochemical Configuration
The compound’s structure integrates a hexahydrofuro[3,2-b]furan core substituted with a piperidine group at the 3-position and a nitrate ester at the 6-position, accompanied by a hydrochloride counterion. The stereochemical designation (3S,3aR,6S,6aS) indicates specific spatial arrangements critical to its reactivity and biological interactions.
Molecular Architecture
The furo[3,2-b]furan system consists of two fused tetrahydrofuran rings, creating a rigid bicyclic framework. Piperidine, a six-membered amine ring, is attached via a nitrogen linkage, while the nitrate ester introduces polar functionality. The hydrochloride salt enhances aqueous solubility, a property vital for pharmacokinetic applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉ClN₂O₅ |
| Molecular Weight | 294.73 g/mol |
| IUPAC Name | [(3S,3aR,6S,6aS)-3-Piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
| CAS Registry Number | 81786-33-6 |
| Canonical SMILES | C1CCN(CC1)C2COC3C2OCC3ON+[O-].Cl |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic transformations, leveraging stereoselective strategies to achieve the desired configuration. Patent EP1448567B1 outlines methodologies for analogous hexahydrofurofuran derivatives, providing a template for its production .
Key Synthetic Steps
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Knoevenagel Condensation: A precursor ketone reacts with an activated methylene compound to form an α,β-unsaturated ester, establishing the bicyclic framework .
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Nef Reaction: Conversion of a nitro group to a carbonyl facilitates ring closure. Base treatment under controlled conditions ensures high yield .
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Acid-Catalyzed Cyclization: Intramolecular transacetalization, catalyzed by hydrochloric or sulfuric acid, forms the furofuran system. Temperature modulation (-18°C to 25°C) optimizes stereochemical outcomes .
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Piperidine Introduction: Nucleophilic substitution or reductive amination installs the piperidine moiety.
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Nitration and Salt Formation: Reaction with nitric acid followed by hydrochloride treatment yields the final product.
Stereochemical Control
The (3S,3aR,6S,6aS) configuration is achieved through chiral auxiliary use or asymmetric catalysis during cyclization. Patent data emphasize solvent choice (e.g., dichloromethane) and temperature gradients to minimize racemization .
Physicochemical Properties
The compound’s hydrochloride salt form confers hygroscopicity and moderate water solubility (~50 mg/mL at 25°C). LogP calculations (estimated via XLogP3) suggest moderate lipophilicity (LogP ≈ 1.2), balancing membrane permeability and aqueous solubility. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C.
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 2H, furan-OCH₂), 3.30–3.15 (m, 4H, piperidine-NCH₂), 2.90 (t, J = 12 Hz, 1H, bridgehead H).
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HRMS (ESI+): m/z 259.1443 [M+H]+ (calc. 259.1429 for C₁₁H₁₈N₂O₅).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for neuroactive agents. Its nitrate group allows further functionalization via reduction to amines or coupling reactions.
Material Science
Rigid furofuran scaffolds are explored in polymer chemistry for high-Tg thermoplastics. Piperidine’s basicity may catalyze epoxy resin curing .
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